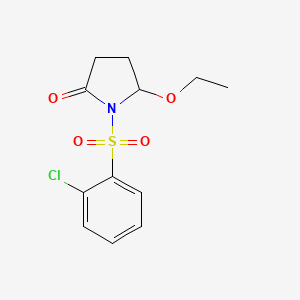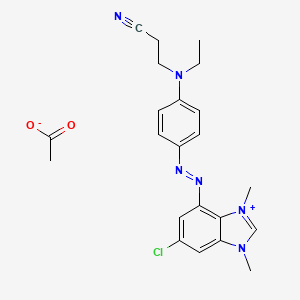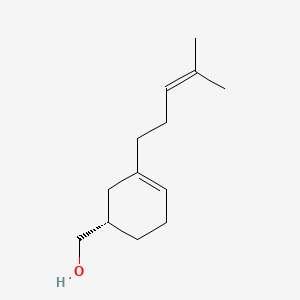
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is a chemical compound with a molecular formula of C7H12O. It is also known by other names such as 3-Cyclohexene-1-carbinol and 1-Hydroxymethyl-3-cyclohexene . This compound is a cyclohexene derivative and is found in essential oils of various citrus varieties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- typically involves the hydrogenation of cyclohexene derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils or through chemical synthesis using cyclohexene as a starting material. The process may include distillation and purification steps to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexene-1-carbinol
- 1-Hydroxymethyl-3-cyclohexene
- Cyclohex-3-en-1-ylmethanol
Uniqueness
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
72403-68-0 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
[(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,13-14H,3-4,6,8-10H2,1-2H3/t13-/m0/s1 |
Clave InChI |
OCWPZKYJUSNHGL-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=CCCC1=CCC[C@@H](C1)CO)C |
SMILES canónico |
CC(=CCCC1=CCCC(C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


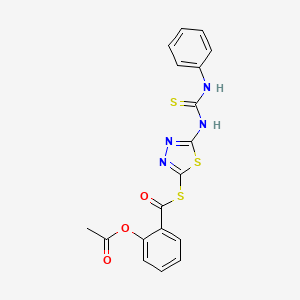
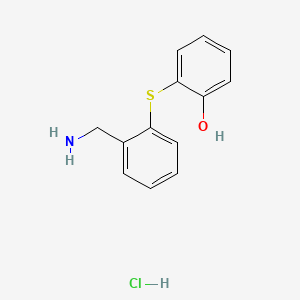
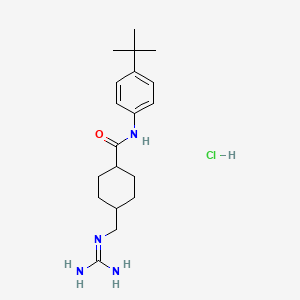
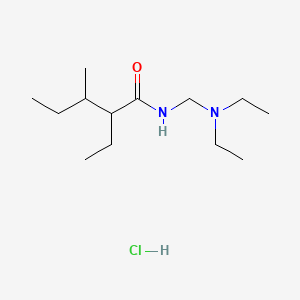
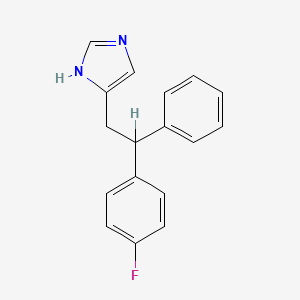


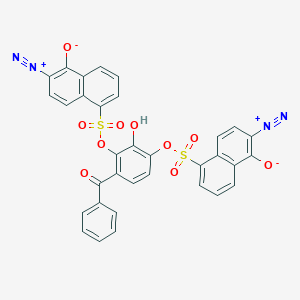
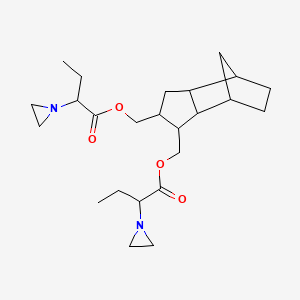
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)


